6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
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Overview
Description
6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is a heterocyclic compound that contains a seven-membered ring with oxygen and nitrogen atoms
Preparation Methods
The synthesis of 6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of an imine compound with a cyclic anhydride under specific conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction can be used to reduce double bonds or other functional groups, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves replacing one functional group with another, often using halogenating agents or nucleophiles.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .
Scientific Research Applications
6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of bioactive compounds, including potential pharmaceuticals.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include various biochemical processes, depending on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one include other oxazepine derivatives and heterocyclic compounds with similar ring structures. These compounds may share some chemical properties but can differ in their specific applications and reactivity. For example:
1,3-Oxazepine: Another seven-membered ring compound with different substitution patterns and reactivity.
1,2,3-Triazole: A five-membered ring compound with three nitrogen atoms, used in different chemical and biological applications.
Properties
Molecular Formula |
C9H8FNO2 |
---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one |
InChI |
InChI=1S/C9H8FNO2/c10-6-2-1-3-7-8(6)9(12)11-4-5-13-7/h1-3H,4-5H2,(H,11,12) |
InChI Key |
AVWAUZRNMKHSSH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C(=CC=C2)F)C(=O)N1 |
Origin of Product |
United States |
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